
4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide
Overview
Description
Pyrrolidine derivatives, such as “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide”, are often used in medicinal chemistry to obtain compounds for the treatment of various diseases . The presence of the pyrrolidine ring, a five-membered nitrogen heterocycle, allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The molecular structure of “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The difluoro group and the isobutyl group would be attached to this ring. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would need to be determined experimentally. These properties could include solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications
Biotechnologies: Fluorescent Probes
4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide: can serve as a core structure for the development of fluorescent probes. These probes are essential in biotechnological applications such as bioimaging and biosensing. The compound’s fluorine atoms may enhance the photostability and brightness of the fluorescent signal, making it valuable for long-term imaging of biological processes .
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, this compound could be utilized in the synthesis of organic light-emitting diodes (OLEDs). The presence of fluorine atoms could potentially lower the HOMO-LUMO gap, leading to better charge transport properties and improved efficiency of OLEDs .
Materials Science: Stimuli-Responsive Materials
The structural diversity of 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide makes it a candidate for creating stimuli-responsive materials. These materials can change their properties in response to external stimuli such as temperature, light, or pH, which is highly desirable for smart materials and coatings .
Asymmetric Synthesis: Organocatalysts
This compound could play a role in the asymmetric synthesis of organocatalysts. The pyrrolidine ring is a common motif in proline-derived organocatalysts, which are pivotal in producing chiral molecules for pharmaceuticals and fine chemicals .
Cooling Technologies: Passive Cooling Textiles
Research has shown that materials with specific emissive properties can be used to create textiles that passively cool by reflecting sunlight4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide could be incorporated into such materials to enhance their cooling properties, with applications in clothing, building materials, and food storage .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .
Future Directions
The future directions for research on “4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential use in the treatment of various diseases, based on its structural similarity to other biologically active pyrrolidine derivatives .
properties
IUPAC Name |
4,4-difluoro-N-(2-methylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-6(2)4-12-8(14)7-3-9(10,11)5-13-7/h6-7,13H,3-5H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMAJRLYHQNYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)
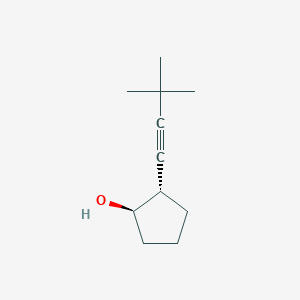
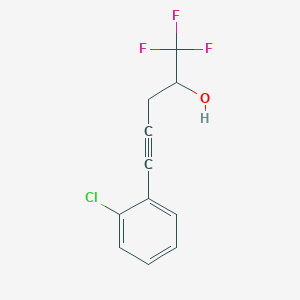
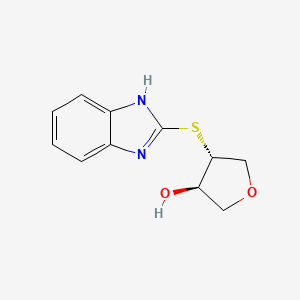

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)
![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)
![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)
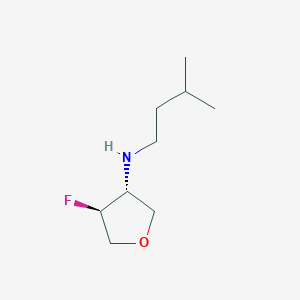
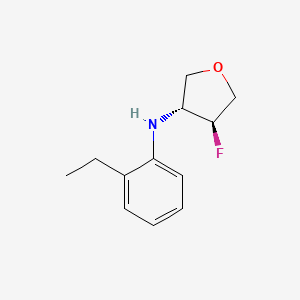
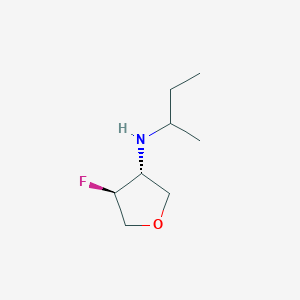
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)